molecular formula C11H12O4 B2695333 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 877825-71-3

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B2695333
CAS No.: 877825-71-3
M. Wt: 208.213
InChI Key: FNGZHLBOFSICNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a chemical compound with the molecular formula C11H12O4. It belongs to the benzofuran family, which consists of compounds characterized by a fused benzene and furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid typically involves the following steps:

  • Furan Synthesis: The starting material is often a furan derivative, which undergoes various chemical reactions to introduce the methoxy and methyl groups.

  • Carboxylation: The carboxylic acid group (-COOH) is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms, such as alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups, such as halides and esters.

Scientific Research Applications

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is similar to other benzofuran derivatives, such as 2,3-dihydro-7-methoxy-3α-methyl-5-[(E)-1-propenyl]-2β-(3,4,5-trimethoxyphenyl)benzofuran. its unique structural features, such as the presence of the carboxylic acid group, distinguish it from other compounds in the benzofuran family.

Comparison with Similar Compounds

  • 2,3-Dihydro-7-methoxy-3α-methyl-5-[(E)-1-propenyl]-2β-(3,4,5-trimethoxyphenyl)benzofuran

  • 7-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (isomers and derivatives)

  • Other benzofuran derivatives with varying substituents

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGZHLBOFSICNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.